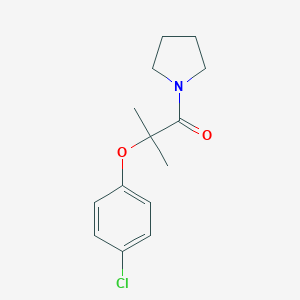

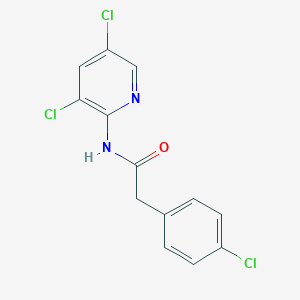

2-(4-Chlorophenoxy)-2-methyl-1-(1-pyrrolidinyl)-1-propanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

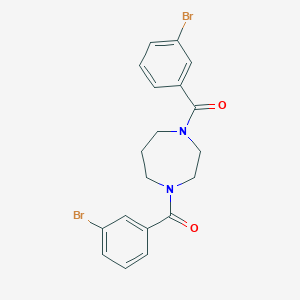

2-(4-Chlorophenoxy)-2-methyl-1-(1-pyrrolidinyl)-1-propanone, also known as 4'-chloro-alpha-pyrrolidinopropiophenone (4'-Cl-PPP), is a synthetic stimulant drug that belongs to the cathinone class. It is a potent psychostimulant that has been found to have similar effects to other drugs of abuse such as cocaine and amphetamines. The chemical structure of 4'-Cl-PPP is similar to that of other cathinones, which are derived from the khat plant found in East Africa and the Arabian Peninsula. Cathinones are known to have stimulant effects on the central nervous system and can cause euphoria, increased energy, and heightened alertness.

作用机制

The mechanism of action of 4'-Cl-PPP involves its ability to increase the release of dopamine and norepinephrine in the brain. This leads to increased activity in the central nervous system, resulting in increased energy, alertness, and euphoria. The drug also acts as a reuptake inhibitor, preventing the reabsorption of dopamine and norepinephrine into the presynaptic neuron. This prolongs the effects of the drug and can lead to addiction and dependence.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4'-Cl-PPP are similar to other cathinones. The drug increases heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to cardiovascular problems such as heart attack and stroke. The drug can also cause dehydration, which can lead to kidney damage. Long-term use of 4'-Cl-PPP can lead to addiction and dependence, as well as cognitive and behavioral problems.

实验室实验的优点和局限性

The advantages of using 4'-Cl-PPP in lab experiments include its ability to mimic the effects of other cathinones, such as cocaine and amphetamines. This allows researchers to study the effects of cathinones on the central nervous system without the use of illegal drugs. However, the use of 4'-Cl-PPP in lab experiments is limited due to its potential for abuse and its status as a controlled substance in many countries.

未来方向

Future research on 4'-Cl-PPP should focus on its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. The drug's ability to increase dopamine and norepinephrine release in the brain could be useful in treating these disorders. However, the potential for abuse and dependence must be carefully considered before the drug can be used as a treatment. Further research should also focus on the long-term effects of 4'-Cl-PPP on the central nervous system and the potential for addiction and dependence.

合成方法

The synthesis of 4'-Cl-PPP involves the reaction of 4-chlorobenzyl chloride with pyrrolidine in the presence of sodium hydroxide. This produces 4'-chloro-alpha-chloropropiophenone, which is then reacted with methylamine to yield 4'-chloro-alpha-pyrrolidinopropiophenone. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.

科学研究应用

4'-Cl-PPP has been used in scientific research to study the effects of cathinones on the central nervous system. It has been found to have similar effects to other cathinones, such as increasing dopamine and norepinephrine release in the brain. This can lead to increased energy, alertness, and euphoria. However, the use of 4'-Cl-PPP in scientific research has been limited due to its potential for abuse and its status as a controlled substance in many countries.

属性

分子式 |

C14H18ClNO2 |

|---|---|

分子量 |

267.75 g/mol |

IUPAC 名称 |

2-(4-chlorophenoxy)-2-methyl-1-pyrrolidin-1-ylpropan-1-one |

InChI |

InChI=1S/C14H18ClNO2/c1-14(2,13(17)16-9-3-4-10-16)18-12-7-5-11(15)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |

InChI 键 |

KWKMVEQEHADFJZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)N1CCCC1)OC2=CC=C(C=C2)Cl |

规范 SMILES |

CC(C)(C(=O)N1CCCC1)OC2=CC=C(C=C2)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B258442.png)

![2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B258445.png)

![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)

![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)

![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)

![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)